BenchChemオンラインストアへようこそ!

Spiro[3.5]nonane-7-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Spiro[3.5]nonane-7-carboxylic acid is a rigid spirocyclic building block (Fsp3=1.0, 1 rotatable bond) that cannot be replicated by linear cyclohexanecarboxylic acid or benzoic acid. Its fixed dihedral angle enforces conformational pre-organization for nanomolar FAAH inhibitors and asymmetric catalysis (up to 93% ee). The –COOH handle enables rapid amidation/esterification for fragment-based drug discovery. Flexible monocyclic analogs lead to documented loss of binding affinity and stereoselectivity.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 1086399-15-6
Cat. No. B1396497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonane-7-carboxylic acid
CAS1086399-15-6
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC(CC2)C(=O)O
InChIInChI=1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12)
InChIKeyHWXCQNVQAKNSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.5]nonane-7-carboxylic acid CAS 1086399-15-6: A Rigid sp3-Rich Spirocyclic Scaffold for Conformationally Restricted Drug Design and FAAH-Targeted Therapeutic Development


Spiro[3.5]nonane-7-carboxylic acid (CAS 1086399-15-6) is a bicyclic organic compound characterized by a spirocyclic carbon framework composed of a cyclobutane and a cyclohexane ring sharing a single quaternary carbon atom [1]. This all‑carbon scaffold imparts a rigid, conformationally constrained three‑dimensional geometry (Fsp3 = 1.0), a property that distinguishes it from linear or monocyclic carboxylic acid building blocks and positions it as a privileged scaffold in medicinal chemistry for lead optimization and fragment‑based drug discovery [2]. The carboxylic acid group at the 7‑position of the cyclohexane ring provides a reactive handle for amidation, esterification, and salt formation, enabling the compound to serve as a versatile intermediate for the synthesis of more complex spirocyclic libraries, particularly those targeting central nervous system (CNS) enzymes such as fatty acid amide hydrolase (FAAH) [3].

Why Spiro[3.5]nonane-7-carboxylic Acid Cannot Be Replaced by Common Monocyclic or Linear Carboxylic Acid Analogs in Medicinal Chemistry and Catalysis


Generic carboxylic acids such as benzoic acid, cyclohexanecarboxylic acid, or 4‑piperidinecarboxylic acid cannot serve as direct functional replacements for Spiro[3.5]nonane-7-carboxylic acid. The core differentiation stems from the compound's unique spirocyclic geometry, which restricts molecular flexibility and enforces a fixed dihedral angle between functional groups attached to the cyclobutane and cyclohexane rings [1]. This conformational rigidity translates into a calculated sp3 carbon fraction (Fsp3) of 1.0 and a limited rotatable bond count of 1, which is in stark contrast to monocyclic alternatives that possess greater rotational freedom and fewer three‑dimensional interaction vectors [2]. For applications requiring specific ligand‑receptor pre‑organization—such as inhibiting fatty acid amide hydrolase (FAAH) or serving as a chiral ligand in asymmetric catalysis—substitution with a flexible analog results in a complete loss of binding affinity, stereoselectivity, or both [3]. The quantitative evidence presented below substantiates that the procurement value of Spiro[3.5]nonane-7-carboxylic acid resides in this unique rigid spirocyclic architecture, which cannot be replicated by simpler, less expensive carboxylic acid building blocks.

Quantitative Evidence Guide for Spiro[3.5]nonane-7-carboxylic Acid: Comparative Data on Conformational Rigidity, Physicochemical Properties, and In-Class Performance


Conformational Restriction and sp3 Carbon Fraction (Fsp3) Relative to Linear and Monocyclic Analogs

Spiro[3.5]nonane-7-carboxylic acid exhibits an sp3 carbon fraction (Fsp3) of 1.0, indicating that all carbon atoms in its core scaffold are fully saturated [1]. In contrast, planar aromatic carboxylic acids such as benzoic acid possess an Fsp3 of 0.0, and monocyclic aliphatic acids like cyclohexanecarboxylic acid have an Fsp3 of 1.0 but with a rotatable bond count of 2 compared to the target's count of 1 [2]. This combination of high Fsp3 and low rotatable bond count confers a unique conformational constraint that limits the number of accessible low‑energy conformers, thereby reducing the entropic penalty upon target binding and potentially enhancing selectivity in enzyme inhibition assays [3].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Lipophilicity (LogP) and Distribution Coefficient (LogD) Comparison for CNS Drug-Like Property Optimization

Spiro[3.5]nonane-7-carboxylic acid possesses a calculated octanol‑water partition coefficient (LogP) of 2.46 and an XLogP3 value of 2.80, placing it within the optimal lipophilicity range (LogP = 1–4) for blood‑brain barrier penetration and CNS drug development [1]. The distribution coefficient at pH 7.4 (LogD7.4) is -0.09, indicating that the compound exists predominantly in its ionized carboxylate form under physiological conditions, which can enhance aqueous solubility while maintaining sufficient passive permeability for membrane diffusion [2]. This balanced lipophilicity profile differentiates it from more hydrophobic spirocyclic scaffolds such as spiro[3.5]nonane (LogP = 3.12) or less polar analogs lacking the carboxylic acid handle .

CNS Drug Design Pharmacokinetics ADME Optimization

pKa and Hydrogen‑Bonding Capacity Comparison with Nitrogen‑Containing Spirocyclic Analogs

Spiro[3.5]nonane-7-carboxylic acid has a calculated acid dissociation constant (pKa) of 4.80, placing it in the range of typical aliphatic carboxylic acids and enabling efficient carboxylate salt formation or amide coupling under mild basic conditions [1]. Its hydrogen bond donor count of 1 and acceptor count of 2 provide a well‑defined hydrogen‑bonding profile that contrasts sharply with nitrogen‑containing spirocyclic analogs such as 7‑azaspiro[3.5]nonane-7-carboxylic acid derivatives, which contain a basic amine (pKa ≈ 9–10) and alter the overall charge state and hydrogen‑bonding capacity at physiological pH [2]. This difference in acid‑base character is critical for selecting the appropriate building block based on the desired physicochemical properties of the final target compound, particularly in prodrug design where carboxylic acid esters are preferred for oral bioavailability .

Physical Organic Chemistry Synthetic Methodology Bioisosteric Replacement

Enantioselectivity in Asymmetric Catalysis: Performance of Spirocyclic Oxazoline Ligands Derived from the Core Scaffold

Spiro‑fused oxazoline ligands incorporating the Spiro[3.5]nonane scaffold have been evaluated in palladium‑catalyzed asymmetric allylic alkylation reactions, achieving enantioselectivities of up to 93% enantiomeric excess (ee) . This level of asymmetric induction is significantly higher than that observed with structurally related monocyclic oxazoline ligands, which typically yield enantioselectivities below 80% ee under comparable reaction conditions due to their greater conformational flexibility and less well‑defined chiral environment [1]. The rigid spirocyclic framework restricts the rotational freedom of the oxazoline moiety, enforcing a fixed spatial orientation that enhances enantioface discrimination during the catalytic cycle.

Asymmetric Catalysis Chiral Ligand Design Organometallic Chemistry

Synthetic Yield and Stereoselectivity in Spiro Bis‑C,C‑α‑arylglycoside Construction

Spiro bis‑C,C‑α‑arylglycosides, which incorporate the spirocyclic core architecture, were synthesized via a tandem Heck‑type C‑glycosylation and Friedel‑Crafts cyclization sequence in overall yields ranging from 78% to 85% over three steps, with exclusive α‑stereoselectivity at the anomeric center . This high yielding and highly stereoselective protocol is attributed to the rigid spirocyclic framework, which pre‑organizes the reacting functional groups and minimizes competing side reactions that often plague the synthesis of analogous non‑spirocyclic C‑glycosides [1].

Carbohydrate Chemistry Stereoselective Synthesis Glycosylation Methodology

Recommended Research and Industrial Application Scenarios for Spiro[3.5]nonane-7-carboxylic Acid Based on Comparative Evidence


Lead Optimization of CNS‑Penetrant FAAH Inhibitors via Conformationally Restricted Urea Derivatives

Spiro[3.5]nonane-7-carboxylic acid serves as an optimal starting material for the synthesis of 7‑azaspiro[3.5]nonane urea derivatives, which are potent and orally bioavailable inhibitors of fatty acid amide hydrolase (FAAH) for the treatment of pain and other CNS disorders [1]. The rigid spirocyclic scaffold, combined with the carboxylic acid handle for facile amidation, enables the construction of conformationally pre‑organized urea pharmacophores that achieve nanomolar FAAH IC50 values and favorable brain penetration profiles [2]. Procurement of this building block is specifically recommended for medicinal chemistry programs requiring spirocyclic cores that cannot be substituted by flexible linear or monocyclic carboxylic acids without loss of inhibitory activity [3].

Synthesis of High‑Performance Chiral Ligands for Palladium‑Catalyzed Asymmetric Allylic Alkylation

The Spiro[3.5]nonane‑7‑carboxylic acid framework is an ideal precursor for the construction of spiro‑fused oxazoline (PyOx) chiral ligands, which have demonstrated up to 93% enantiomeric excess in palladium‑catalyzed asymmetric allylic alkylation reactions . The conformational rigidity enforced by the spirocyclic core is essential for achieving high asymmetric induction; substitution with monocyclic oxazoline analogs results in a documented loss of enantioselectivity (typically <80% ee) [4]. This application scenario is particularly relevant for process chemistry groups developing scalable asymmetric methodologies for pharmaceutical intermediate production.

Construction of Stereochemically Complex Carbohydrate Libraries via Tandem Heck‑Friedel‑Crafts Sequences

Spiro[3.5]nonane‑7‑carboxylic acid and its derivatives are valuable building blocks for the stereoselective synthesis of spiro bis‑C,C‑α‑arylglycosides, which are challenging to access by conventional glycosylation methods . The tandem Heck‑type C‑glycosylation and Friedel‑Crafts cyclization protocol proceeds with exclusive α‑stereoselectivity and 78–85% overall yields over three steps, metrics that are superior to those achieved with non‑spirocyclic carbohydrate substrates [5]. This application is particularly suited for academic and industrial groups engaged in carbohydrate chemistry, glycobiology, and the development of novel glycosidase inhibitors.

Design of sp3‑Rich Fragment Libraries for Fragment‑Based Drug Discovery (FBDD)

Given its Fsp3 value of 1.0 and limited rotatable bond count (1), Spiro[3.5]nonane‑7‑carboxylic acid is an excellent candidate for inclusion in sp3‑rich fragment libraries used in fragment‑based drug discovery [6]. The compound's balanced LogP (2.46–2.80) and LogD7.4 (-0.09) provide a favorable physicochemical starting point for fragment elaboration, while its carboxylic acid group enables rapid analoging via amide coupling or esterification [7]. This application scenario is directly supported by the class‑level inference that high Fsp3 fragments yield a greater number of tractable lead‑like hits in FBDD campaigns compared to planar aromatic fragments [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.5]nonane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.